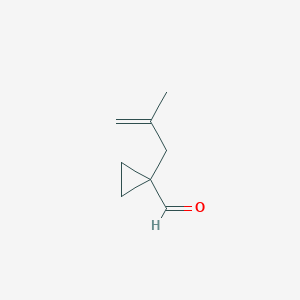1-(2-Methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde
CAS No.:
Cat. No.: VC17772913
Molecular Formula: C8H12O
Molecular Weight: 124.18 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H12O |
|---|---|
| Molecular Weight | 124.18 g/mol |
| IUPAC Name | 1-(2-methylprop-2-enyl)cyclopropane-1-carbaldehyde |
| Standard InChI | InChI=1S/C8H12O/c1-7(2)5-8(6-9)3-4-8/h6H,1,3-5H2,2H3 |
| Standard InChI Key | KRTODDYGZAKWPG-UHFFFAOYSA-N |
| Canonical SMILES | CC(=C)CC1(CC1)C=O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound consists of a cyclopropane ring substituted at the 1-position with a carbaldehyde (-CHO) group and a 2-methylprop-2-en-1-yl (isobutenyl) moiety. The cyclopropane ring’s bond angles (60°) introduce significant ring strain (≈115 kJ/mol), enhancing reactivity .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₄O | |
| Molecular Weight | 138.21 g/mol | |
| IUPAC Name | 1-(2-methylprop-2-en-1-yl)cyclopropane-1-carbaldehyde | |
| Canonical SMILES | CC(=C)CC1(CCC1)C=O | |
| InChI Key | QPEQQWPMFNJKIH-UHFFFAOYSA-N |
Spectral Signatures
-
NMR: The aldehyde proton resonates near δ 9.5–10.0 ppm, while cyclopropane protons appear as complex splitting patterns due to ring strain .
-
IR: Strong absorption at ≈1700 cm⁻¹ (C=O stretch) and ≈3100 cm⁻¹ (C-H stretch of cyclopropane).
Synthetic Routes and Methodologies
Cyclopropanation Strategies
The synthesis typically involves cyclopropanation of α,β-unsaturated aldehydes or their precursors. Key methods include:
-
Prins Cyclization: Halogenated intermediates (e.g., 1-halogeno-3-alkene-2-ols) react with aldehydes under acid catalysis to form cyclopropane rings .
-
Simmons-Smith Reaction: Diiodomethane and zinc-copper couple transfer a methylene group to α,β-unsaturated aldehydes .
Example Pathway (Simplified):
-
Step 1: Prins reaction between isobutylene and chloroacetaldehyde yields 1-chloro-4-methyl-3-penten-2-ol .
-
Step 2: Base-mediated cyclization forms the cyclopropane core .
-
Step 3: Oxidation of a primary alcohol to the aldehyde (e.g., using pyridinium chlorochromate).
Challenges and Optimization
-
Ring Strain: High strain necessitates low-temperature conditions (-20°C to 0°C) to prevent ring-opening .
-
Stereocontrol: Diastereoselectivity is achieved via chiral auxiliaries or asymmetric catalysis, though specific data for this compound remain limited .
Physicochemical and Reactivity Profiles
Stability and Solubility
-
Thermal Stability: Decomposes above 150°C due to ring strain.
-
Solubility: Miscible with polar aprotic solvents (DMF, THF) but insoluble in water.
Reactivity Highlights
-
Aldehyde Group: Participates in nucleophilic additions (e.g., Grignard reactions) and condensations (e.g., Wittig reactions) .
-
Cyclopropane Ring:
-
Isobutenyl Group: Undergoes Diels-Alder reactions or polymerization under radical initiation .
Applications and Industrial Relevance
Organic Synthesis
-
Building Block: Used to synthesize polycyclopropane arrays found in natural products (e.g., FR-900848) .
-
Chiral Pool Derivative: Serves as a precursor for enantioselective synthesis of agrochemicals .
Materials Science
-
Polymer Additives: The isobutenyl group enhances cross-linking in photoresist polymers .
-
Ligand Design: Cyclopropane’s rigidity aids in creating chelating agents for transition-metal catalysis.
Agrochemical Intermediates
-
Pyrethroid Analogs: Structural similarity to chrysanthemic acid suggests potential in insecticide development .
Comparative Analysis with Related Compounds
Table 2: Structural and Functional Analogues
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume